
5,6,7,8-Tetrahydroquinoline-3-carbonitrile
Overview
Description
5,6,7,8-Tetrahydroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H10N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological and pharmaceutical activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydroquinoline-3-carbonitrile can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 2,6-bis(substituted benzylidene)cyclohexanone, arylamines or substituted 2-aminothiazoles, and malononitrile in the presence of a basic catalyst such as bleaching earth clay (pH 12.5) in PEG-400 . This method is efficient, environmentally friendly, and provides good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for large-scale production. The use of recyclable catalysts and green solvents makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological activities .
Scientific Research Applications
Synthesis and Chemical Applications
5,6,7,8-Tetrahydroquinoline-3-carbonitrile serves as a versatile building block in the synthesis of various heterocyclic compounds. It is commonly used as an intermediate in the preparation of more complex structures, particularly in the development of pharmaceuticals and agrochemicals.
Key Synthesis Methods:
- Multi-Component Reactions: Recent studies have highlighted the use of this compound in multi-component reactions to synthesize pyridine and chromene derivatives effectively. For instance, a four-component reaction involving malononitrile and other reagents demonstrated its utility as a catalyst in these transformations .
- Reflux Techniques: The compound can be synthesized through refluxing with various reagents such as ammonium acetate and arylidene derivatives to yield substituted tetrahydroquinolines .
The biological properties of this compound have been extensively studied. It exhibits potential therapeutic effects against various diseases.
Anticancer Activity:
Research has indicated that derivatives of this compound possess antiproliferative activity against several cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) . The compound's mechanism often involves interaction with specific molecular targets leading to cell cycle arrest or apoptosis.
Inflammatory Disorders:
Studies have also reported its effectiveness as a C5a receptor antagonist, suggesting potential applications in treating inflammatory bowel disease and other inflammatory conditions .
Material Science Applications
In addition to its medicinal applications, this compound is being explored for its properties in materials science.
- Dyes and Pigments: The compound is utilized in the synthesis of dyes and pigments due to its unique electronic properties .
- Novel Materials Development: Its derivatives are being investigated for their potential use in creating materials with distinct optical and electronic characteristics.
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing a series of substituted tetrahydroquinolines demonstrated their effectiveness against various cancer cell lines. The research provided insights into optimizing reaction conditions to enhance yield and biological activity .
Case Study 2: Multi-Component Reactions
Another significant study utilized eutectogels as catalysts for synthesizing pyridine derivatives from this compound. The research detailed the optimization of parameters for improved efficiency in producing biologically active compounds .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: Similar in structure but differs in the nitrogen atom placement.
5,6,7,8-Tetrahydroisoquinoline: Another related compound with a different ring structure.
Quinoline and Quinazoline Derivatives: These compounds share a similar core structure but have different functional groups and biological activities.
Uniqueness
5,6,7,8-Tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug development.
Biological Activity
5,6,7,8-Tetrahydroquinoline-3-carbonitrile (THQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Synthesis
THQC is characterized by its tetrahydroquinoline structure with a carbonitrile group at the 3-position. The synthesis of THQC can be achieved through various methods, including multi-component reactions involving cyclohexanone and arylidenemalononitriles. For example, one study reported the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile via the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate .
Antioxidant Activity
Several studies have evaluated the antioxidant potential of THQC and its derivatives. In one study, a specific derivative (SF8) demonstrated a low IC50 value of 29.19 ± 0.25 µg/mL in scavenging DPPH free radicals, indicating strong antioxidant activity . The results are summarized in Table 1:
Compound | IC50 (µg/mL) | Assay Type |
---|---|---|
SF8 | 29.19 ± 0.25 | DPPH Scavenging |
SF5 | 242.77 ± 2.31 | Total Antioxidant Capacity |
SF9 | 89.93 | α-Amylase Inhibition |
Antimicrobial Activity
THQC has shown promising antimicrobial properties against various pathogens. A study reported that certain derivatives exhibited moderate activity against Candida albicans and Staphylococcus aureus. Specifically, compounds such as 4a and 7 demonstrated notable bactericidal effects . The relationship between functional groups and biological activity indicates that modifications to the THQC structure can enhance its antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of THQC was assessed through nitric oxide (NO) assays. Compounds derived from THQC were selected for in vivo evaluation based on their ability to suppress NO generation by inhibiting inducible nitric oxide synthase (iNOS) activity . The findings suggest that these compounds may offer therapeutic benefits in managing inflammatory conditions.
Anticancer Activity
Research has also highlighted the anticancer properties of THQC derivatives. One study indicated that a specific derivative achieved an IC50 value of 11.9 ± 1.04 µM against Hep-2C cancer cells after 72 hours of treatment, comparable to the standard drug cisplatin (IC50 = 14.6 ± 1.01 µM) . This suggests that THQC derivatives could be potential candidates for cancer therapy.
Case Studies and Research Findings
- Antioxidant Study : A comprehensive evaluation of several THQC derivatives revealed significant differences in antioxidant capacity based on structural variations. The most potent compound was noted for its ability to stabilize free radicals effectively.
- Antimicrobial Evaluation : A series of THQC analogues were synthesized and tested against a panel of bacteria and fungi. The results indicated that specific substitutions could lead to enhanced antimicrobial activity.
- In Vivo Anti-inflammatory Study : Selected compounds were subjected to animal models to assess their anti-inflammatory effects, showing promising results in reducing inflammation markers.
Q & A
Q. What synthetic methodologies are validated for preparing 5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives?
Basic Research Question
A widely used method involves condensation reactions between cyclohexanone and nitrile-containing precursors. For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is synthesized by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate under reflux conditions . Derivatives can be further functionalized using reagents like dimethylformamide dimethyl acetal (DMF-DMA) or thiourea to introduce pyrimidine or thioureide moieties. Piperidine in ethanol is also employed as a catalyst for cyclization reactions in derivative synthesis .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Basic Research Question
Key techniques include:
- NMR spectroscopy : Proton and carbon chemical shifts resolve stereochemistry and substituent positions. For instance, the quinoline-H5 proton in pyrazole-containing derivatives appears as a triplet at δ 3.1 ppm .
- IR spectroscopy : The nitrile group typically absorbs near 2220 cm⁻¹, while ketones or amides show distinct carbonyl stretches .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights, e.g., m/z 678 for a pyrazole derivative .
- Elemental analysis : Validates purity, as seen for 4-(p-methoxyphenyl)-2-methyl-thio derivatives (C: 56.31% found vs. 56.38% calculated) .
Q. How can reaction conditions be optimized to enhance yields in derivative synthesis?
Advanced Research Question
Optimization strategies include:
- Catalyst selection : Piperidine in ethanol improves cyclization efficiency compared to weaker bases .
- Solvent effects : Absolute ethanol or DMF enhances solubility of intermediates .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for achieving >60% yields in cyclocondensation reactions .
- Workup protocols : Acid quenching (e.g., HCl/ice) precipitates products, minimizing losses during purification .
Q. How should researchers address contradictions in biological activity data among structurally similar derivatives?
Advanced Research Question
Discrepancies may arise from:
- Substituent positioning : For example, morpholine-4-yl groups at the 3-position enhance mGluR3 modulation (EC₅₀ = 0.9 nM), while bulkier substituents reduce activity .
- Stereochemical factors : Derivatives with specific stereochemistry (e.g., 5R,7R configurations) exhibit distinct pharmacological profiles .
- Assay variability : Standardize cytotoxicity assays (e.g., MTT protocol ) and use negative controls (e.g., PP3 for Src kinase inhibition studies ).
Q. What strategies are effective for designing derivatives with targeted therapeutic applications?
Advanced Research Question
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., CN) at the 3-position to enhance kinase inhibition .
- Hybrid molecules : Combine tetrahydroquinoline cores with pyrazole or thiophene moieties to improve anticancer activity (e.g., IC₅₀ values <10 µM in leukemia cell lines) .
- Crystallography : X-ray diffraction resolves conformational preferences, as demonstrated for 8-methyl-2-oxo-4-(thiophen-2-yl) derivatives (R-factor = 0.088) .
Q. How can spectral data discrepancies be resolved for derivatives with complex stereochemistry?
Advanced Research Question
- Dynamic NMR : Detect rotational barriers in hindered derivatives (e.g., axial-equatorial isomerism in hexahydroquinolines) .
- Chiral chromatography : Separate enantiomers for optical purity validation ([α]D20 = −25 for (1R,3R)-configured derivatives) .
- DEPT-135 experiments : Differentiate quaternary carbons in crowded spectra (e.g., distinguishing C3 nitrile carbons from adjacent methyl groups) .
Q. What safety protocols are essential for handling this compound derivatives?
Basic Research Question
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye irritation (H315/H319 hazards) .
- Ventilation : Conduct reactions in fume hoods due to low water solubility and potential dust formation .
- Waste disposal : Follow hazardous waste guidelines for nitrile-containing compounds (H302/H402 hazards) .
Q. How do computational methods aid in predicting reactivity and stability of novel derivatives?
Advanced Research Question
- DFT calculations : Model transition states for cyclization reactions to predict regioselectivity .
- Molecular docking : Screen derivatives against target proteins (e.g., mGluR3 or PI3Kδ) to prioritize synthesis .
- ADMET profiling : Predict metabolic stability and toxicity using software like SwissADME .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYCBOPLSGUKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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